EGFR Mutant Potency: 3-Methoxy-pyrazol-4-ylamino Fragment Enables 26–102× Selectivity over Wild-Type EGFR in Clinical Candidate Mavelertinib
The 3-methoxy-1-methylpyrazol-4-ylamino fragment, directly derived from this building block, is the hinge-binding pharmacophore in Mavelertinib (PF-06747775). In biochemical assays, PF-06747775 inhibits EGFR exon 19 deletion (Del) with IC₅₀ = 5 nM, L858R with IC₅₀ = 4 nM, T790M/L858R double mutant with IC₅₀ = 12 nM, and T790M/Del double mutant with IC₅₀ = 3 nM. Critically, it exhibits only weak activity against wild-type EGFR (IC₅₀ = 307 nM), yielding selectivity ratios of 26-fold (vs. Del/T790M) to 102-fold (vs. Del) [1]. In contrast, the first-generation inhibitor Erlotinib—which lacks the 3-methoxypyrazole pharmacophore—shows minimal discrimination between mutant and wild-type EGFR (Del IC₅₀ = 11 nM vs. WT IC₅₀ = 11 nM, selectivity ratio = 1.0) [1]. This demonstrates that the 3-methoxy-1-methylpyrazol-4-ylamino moiety is a key structural determinant for achieving clinically meaningful mutant-to-wild-type selectivity.
| Evidence Dimension | EGFR biochemical inhibition IC₅₀ (nM) and selectivity ratio (WT/mutant) |
|---|---|
| Target Compound Data | PF-06747775 containing 3-methoxy-1-methylpyrazol-4-ylamino fragment: Del IC₅₀ = 5 nM, L858R IC₅₀ = 4 nM, T790M/L858R IC₅₀ = 12 nM, T790M/Del IC₅₀ = 3 nM; WT EGFR IC₅₀ = 307 nM |
| Comparator Or Baseline | Erlotinib (no 3-methoxypyrazole): Del IC₅₀ = 11 nM, L858R IC₅₀ = 10 nM, T790M/Del IC₅₀ = 9,736 nM; WT EGFR IC₅₀ = 11 nM. Osimertinib (AZD9291): Del IC₅₀ = 12 nM, L858R IC₅₀ = 1 nM, WT IC₅₀ = 184 nM (selectivity ratio = 15–184) |
| Quantified Difference | Mavelertinib selectivity ratio (WT/mutant): 26-fold (T790M/Del) to 102-fold (Del); Erlotinib selectivity ratio: ~1.0-fold; Osimertinib selectivity ratio: 15-fold (Del) to 184-fold (L858R) |
| Conditions | Biochemical kinase inhibition assay; recombinant EGFR kinase domains; ATP concentration at Km; data sourced from PMC6894985 Table 1 summarizing ref. [35] |
Why This Matters
For procurement decisions in kinase drug discovery programs, this evidence demonstrates that the 3-methoxy-1-methylpyrazol-4-yl fragment directly contributes to the mutant-selectivity profile of a phase-I clinical candidate, a feature that unsubstituted (1-methylpyrazol-4-yl)methanamine cannot replicate.
- [1] Hsu WH, et al. Table 1: Summary of reported pre-clinical half maximal inhibitory concentrations (IC₅₀) of third-generation EGFR TKIs for common EGFR mutations. Published in PMC6894985, referencing Planken S et al. J Med Chem. 2017;60(7):3002-3019 (ref. 35). Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6894985/table/t1/. View Source
